molecular formula C19H19ClFN3O2S2 B12386201 Ppo-IN-3

Ppo-IN-3

Cat. No.: B12386201
M. Wt: 440.0 g/mol
InChI Key: CLTRXHJSZGNTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ppo-IN-3, also known as Compound 8ad, is a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound has demonstrated significant post-emergence herbicidal properties, making it suitable for weed management. The compound exhibits a Ki value of 0.67 nanomolar, indicating its high potency as a PPO inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ppo-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for PPO inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through crystallization or chromatography, and rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ppo-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ppo-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of protoporphyrinogen oxidase and related enzymatic pathways.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling weed growth.

    Medicine: Explored for its potential therapeutic applications in diseases where PPO inhibition is beneficial.

    Industry: Utilized in the development of herbicides and other agrochemical products.

Mechanism of Action

Ppo-IN-3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to the death of targeted plants. The molecular targets include the active site of the enzyme, where this compound binds and prevents the normal enzymatic activity .

Comparison with Similar Compounds

    Trifludimoxazin: Another PPO inhibitor with similar herbicidal properties.

    Oxadiazon: A pre-emergence herbicide that also inhibits PPO.

    Flumioxazin: A broad-spectrum herbicide targeting PPO.

Uniqueness of Ppo-IN-3: this compound stands out due to its high potency (Ki value of 0.67 nanomolar) and its effectiveness as a post-emergence herbicide. Its unique chemical structure allows for specific binding to the PPO enzyme, making it a valuable tool in weed management and scientific research .

Properties

Molecular Formula

C19H19ClFN3O2S2

Molecular Weight

440.0 g/mol

IUPAC Name

ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3

InChI Key

CLTRXHJSZGNTNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.